Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
Brand Name: Vulcanchem
CAS No.: 1630096-63-7
VCID: VC2732789
InChI: InChI=1S/C17H25N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,16H,8-12H2,1-3H3,(H,18,21)
SMILES: CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate

CAS No.: 1630096-63-7

VCID: VC2732789

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate - 1630096-63-7

Description

Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate is a synthetic organic compound with the molecular formula C17H25N3O3 and a molecular weight of approximately 319.4 g/mol . It is characterized by its complex structure, which includes an acetamido group and a piperazine moiety, contributing to its potential biological activities and chemical reactivity. This compound is primarily studied for its applications in medicinal chemistry and as an intermediate in various chemical syntheses.

Synthesis and Industrial Applications

The synthesis of Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate typically involves nucleophilic substitution reactions. For industrial applications, similar synthetic routes are employed but optimized for larger scale production. Continuous flow reactors may be utilized to ensure consistent quality and yield while minimizing by-products.

Biological Activities and Potential Therapeutic Uses

While specific biological targets and mechanisms of action for Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate are not fully elucidated, preliminary studies suggest potential therapeutic properties. Compounds with similar structures have shown antimicrobial and anticancer activities, making them candidates for further pharmacological exploration.

Comparison with Related Compounds

Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate shares structural similarities with other compounds like Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate, which lacks a double bond in the propanoate chain, and N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, which contains an amide group instead of an ester.

CompoundStructural FeaturesUnique Aspects
Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoateLacks double bond in propanoate chainDifferent reactivity due to absence of double bond
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamideContains an amide group instead of an esterOffers different biological activity due to structural differences

Suppliers and Availability

Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate is available from various chemical suppliers, including Key Organics and Parchem, offering it as a specialty chemical for research and industrial applications .

Safety and Handling

Handling Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate requires caution due to potential hazards. It is classified with hazard codes H302, H312, and H332, indicating risks of harm if swallowed, in contact with skin, or if inhaled. Precautionary statements include avoiding ingestion and skin contact, and using protective equipment .

CAS No. 1630096-63-7
Product Name Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
Standard InChI InChI=1S/C17H25N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,16H,8-12H2,1-3H3,(H,18,21)
Standard InChIKey KWAUUVCWNJQLCT-UHFFFAOYSA-N
SMILES CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC
Canonical SMILES CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC
Sequence X
PubChem Compound 78265156
Last Modified Aug 16 2023

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